molecular formula C13H14ClN3O B11116936 4-Chloro-6-(4-propyl-phenoxy)-pyrimidin-2-ylamine

4-Chloro-6-(4-propyl-phenoxy)-pyrimidin-2-ylamine

Cat. No.: B11116936
M. Wt: 263.72 g/mol
InChI Key: UCVYHUDBTYHXKP-UHFFFAOYSA-N
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Description

For Research Use Only. Not for Human or Veterinary Use. 4-Chloro-6-(4-propyl-phenoxy)-pyrimidin-2-ylamine is a chemical compound of significant interest in scientific research, particularly within the field of agrochemistry. It belongs to a class of 6-aryloxy-2-aminopyrimidine derivatives that are investigated for their potential biological activities . The core pyrimidine structure is a privileged scaffold in medicinal and agricultural chemistry. Researchers are exploring this specific analogue for its potential as a lead compound in the development of novel fungicides and herbicide safeners . The structural motif of a chloro-substituted pyrimidine ring linked to a phenoxy group is found in commercial compounds like the herbicide safener fenclorim . Modifications at the phenoxy substituent, such as the 4-propyl group in this compound, are a common strategy in structure-activity relationship (SAR) studies to optimize biological activity and physical properties . Research Applications: • Agrochemical Research: Serves as a key intermediate for the synthesis and evaluation of new fungicidal agents and herbicide safeners . • Structure-Activity Relationship (SAR) Studies: Used to investigate how substitutions on the phenoxy ring influence biological activity and selectivity . • Chemical Synthesis: Acts as a versatile building block for the preparation of more complex molecules for high-throughput screening . Researchers value this compound for its potential to protect crops from pathogenic fungi like Sclerotinia sclerotiorum and Thanatephorus cucumeris , or to safeguard crops from herbicide injury .

Properties

Molecular Formula

C13H14ClN3O

Molecular Weight

263.72 g/mol

IUPAC Name

4-chloro-6-(4-propylphenoxy)pyrimidin-2-amine

InChI

InChI=1S/C13H14ClN3O/c1-2-3-9-4-6-10(7-5-9)18-12-8-11(14)16-13(15)17-12/h4-8H,2-3H2,1H3,(H2,15,16,17)

InChI Key

UCVYHUDBTYHXKP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OC2=CC(=NC(=N2)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-propyl-phenoxy)-pyrimidin-2-ylamine typically involves the reaction of 4-chloro-6-hydroxypyrimidine with 4-propylphenol in the presence of a base, followed by amination. The reaction conditions often include:

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)

    Temperature: 80-120°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-propyl-phenoxy)-pyrimidin-2-ylamine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxide derivatives.

    Reduction: Reduction of the chloro group to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions at the chloro position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: 4-Hydroxy-6-(4-propyl-phenoxy)-pyrimidin-2-ylamine.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-6-(4-propyl-phenoxy)-pyrimidin-2-ylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-propyl-phenoxy)-pyrimidin-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features of Pyrimidin-2-ylamine Derivatives

Compound Name Substituents (Positions 4, 6) Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
4-Chloro-6-(4-propyl-phenoxy)-pyrimidin-2-ylamine Cl (4), 4-propyl-phenoxy (6) C₁₃H₁₄ClN₃O 275.72* Hypothesized kinase inhibition -
4-(4-Chloro-phenoxy)-6-methyl-pyrimidin-2-ylamine Cl (4-phenoxy), CH₃ (6) C₁₁H₁₀ClN₃O 235.67 Intermediate in drug synthesis
4-Chloro-6-methoxy-pyrimidin-2-ylamine Cl (4), OCH₃ (6) C₅H₆ClN₃O 159.57 Solubility studies
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine Cl (4), S-(4-F-C₆H₄) (6) C₁₀H₇ClFN₃S 255.7 Potential antithrombotic activity
4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine 4-Cl-C₆H₄ (4), C₆H₅ (6) C₁₆H₁₂ClN₃ 281.74 Anticancer research
4-Chloro-N-ethyl-6-methylpyrimidin-2-amine Cl (4), CH₃ (6), NHCH₂CH₃ (2) C₇H₁₀ClN₃ 171.63 Synthetic intermediate

*Calculated value based on molecular formula.

Key Observations:

Substituent Effects on Reactivity and Synthesis: The 4-chloro group is a common feature, enabling cross-coupling reactions (e.g., electrochemical arylation with aryl halides) . Bulky substituents at position 6 (e.g., 4-propyl-phenoxy) may hinder reactions compared to smaller groups like methoxy or methylthio . For example, notes failed syntheses of complex pyrimidine derivatives due to steric hindrance or competing side reactions.

Electronic and Solubility Properties: Electron-withdrawing groups (e.g., Cl, S-aryl) enhance electrophilicity at the 4-position, facilitating nucleophilic substitution . Methoxy or phenoxy groups improve solubility in polar solvents compared to alkyl or arylthio substituents .

Biological Activity :

  • Derivatives like 4-(4-chlorophenyl)-6-phenylpyrimidin-2-amine are explored in anticancer research due to their structural resemblance to kinase inhibitors (e.g., VS-5584, a PI3K/mTOR inhibitor with a pyrimidin-2-ylamine core) .
  • Sulfur-containing analogs (e.g., 4-fluoro-phenylsulfanyl derivatives) may exhibit enhanced binding to enzymatic targets .

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